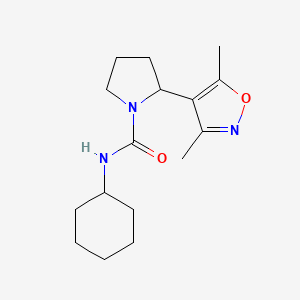
N1,N4-BIS(4-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N4-BIS(4-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE: is an organic compound with the molecular formula C24H24N2O4 It is a derivative of benzene-1,4-dicarboxamide, where the amide groups are substituted with 4-ethoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-BIS(4-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with 4-ethoxyaniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N1,N4-BIS(4-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE can undergo oxidation reactions, typically involving the ethoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the amide groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, with reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: N1,N4-BIS(4-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology and Medicine: In biological research, this compound can be used as a model molecule to study the interactions of amides with biological systems
Industry: In the industrial sector, this compound can be used in the production of high-performance materials, such as coatings and adhesives, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which N1,N4-BIS(4-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE exerts its effects is primarily through its interactions with other molecules. The amide groups can form hydrogen bonds, while the benzene rings can participate in π-π interactions. These interactions can influence the compound’s behavior in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
N1,N4-BIS(4-BUTYLPHENYL)BENZENE-1,4-DICARBOXAMIDE: This compound has butyl groups instead of ethoxy groups, which can affect its solubility and reactivity.
N1,N4-BIS(4-METHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE: The presence of methoxy groups can influence the compound’s electronic properties and its interactions with other molecules.
Uniqueness: N1,N4-BIS(4-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE is unique due to the presence of ethoxy groups, which can enhance its solubility in organic solvents and its ability to participate in specific chemical reactions. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-N,4-N-bis(4-ethoxyphenyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-3-29-21-13-9-19(10-14-21)25-23(27)17-5-7-18(8-6-17)24(28)26-20-11-15-22(16-12-20)30-4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWYLGYYIUBJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B6111512.png)
![ethyl 4-{2-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]benzyl}-1-piperazinecarboxylate](/img/structure/B6111519.png)

![N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B6111528.png)

![2-[(2-chlorophenoxy)methyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6111540.png)
![(1S,9S)-11-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6111542.png)
![N-[(4-phenyloxan-4-yl)methyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide](/img/structure/B6111558.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6111566.png)
![diethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B6111567.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B6111592.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B6111602.png)
![ETHYL 2-{2-[2-(2-METHOXYPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE](/img/structure/B6111610.png)
![2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B6111623.png)
